1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarboxylic Acid
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol . This compound is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a phenyl ring substituted with a fluoro and methoxy group. It is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarboxylic Acid can be achieved through several methods. One common approach involves the esterification of 3-fluoro-4-methoxybenzaldehyde with cyclobutanecarboxylic acid, followed by hydrolysis of the ester to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels during the esterification and hydrolysis steps.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity for these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarboxylic Acid can be compared with similar compounds such as:
- 1-(3-Fluoro-4-methylphenyl)cyclobutanecarboxylic Acid
- 1-(3-Fluoro-4-hydroxyphenyl)cyclobutanecarboxylic Acid
- 1-(3-Fluoro-4-aminophenyl)cyclobutanecarboxylic Acid These compounds share the cyclobutane and phenyl ring structures but differ in the substituents on the phenyl ring. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications .
Properties
Molecular Formula |
C12H13FO3 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c1-16-10-4-3-8(7-9(10)13)12(11(14)15)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
QDFBYWOJVBKNKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC2)C(=O)O)F |
Origin of Product |
United States |
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